molecular formula C14H24O2 B13820662 3-(1-Ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne CAS No. 31180-77-5

3-(1-Ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne

Cat. No.: B13820662
CAS No.: 31180-77-5
M. Wt: 224.34 g/mol
InChI Key: CGENMIVCMHPWGS-UHFFFAOYSA-N
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Description

3-(1-Ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne is an organic compound with a complex structure that includes both alkyne and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne can be achieved through a multi-step process. One common method involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is stirred and cooled, followed by the addition of potassium carbonate to quench the reaction. The product is then purified through distillation under reduced pressure .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-(1-Ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Ethoxyethoxy)-1-propyne
  • 3-(1-Ethoxyethoxy)thiophen-2-ylcarbamimidothioate
  • 1,2,3-Tris(1-ethoxyethoxy)propane

Uniqueness

3-(1-Ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne is unique due to its combination of alkyne and alkene functional groups, which provide a versatile platform for various chemical reactions. This makes it a valuable compound for synthetic chemistry and industrial applications .

Properties

IUPAC Name

3-(1-ethoxyethoxy)-3,7-dimethyloct-6-en-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-7-14(6,11-9-10-12(3)4)16-13(5)15-8-2/h1,10,13H,8-9,11H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGENMIVCMHPWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(C)(CCC=C(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885496
Record name 6-Octen-1-yne, 3-(1-ethoxyethoxy)-3,7-dimethyl-
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Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31180-77-5
Record name 3-(1-Ethoxyethoxy)-3,7-dimethyl-6-octen-1-yne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31180-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Octen-1-yne, 3-(1-ethoxyethoxy)-3,7-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Octen-1-yne, 3-(1-ethoxyethoxy)-3,7-dimethyl-
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Record name 6-Octen-1-yne, 3-(1-ethoxyethoxy)-3,7-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-ethoxyethoxy)-3,7-dimethyloct-6-ene-1-yne
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